R 80123

概要

準備方法

R 80123の合成には、母液の調製から始まるいくつかの工程が含まれます。 例えば、2 mgの化合物を50 μLのジメチルスルホキシド(DMSO)に溶解することにより、濃度40 mg/mLの母液を作ることができます 。その後、化合物はさらに処理および精製され、所望の純度と濃度に達します。

化学反応の分析

R 80123は、酸化、還元、置換などの様々な化学反応を受けます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤があります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化剤の存在下で、this compoundは酸化誘導体に変換される可能性があります .

科学的研究の応用

化学において、R 80123はホスホジエステラーゼタイプIIIの選択的阻害剤として使用されており、これは、様々な生化学的経路における酵素の役割を研究するために重要です 。生物学および医学において、this compoundはその強心作用、特に心不全の治療における有効性について調査されてきました。 This compoundは、心拍出量を改善し、全身血管抵抗を減少させるという有望な結果を示しています .

作用機序

R 80123は、環状アデノシン一リン酸(cAMP)を分解する酵素であるホスホジエステラーゼタイプIIIを選択的に阻害することにより、その効果を発揮します。この酵素を阻害することにより、this compoundは心筋細胞中のcAMPレベルを高め、収縮力の強化と心臓機能の改善をもたらします。 This compoundの分子標的は、ホスホジエステラーゼタイプIII酵素とcAMPシグナル伝達経路です .

類似の化合物との比較

This compoundは、エノキシモンやミルリノンなどの他のホスホジエステラーゼ阻害剤と類似しています。しかしながら、this compoundは、ホスホジエステラーゼタイプIIIに対する高い選択性と強力な強心作用においてユニークです。他の類似の化合物には、R 80122(R 79595のE異性体)とR 79595自身があります。 これらの化合物と比較して、this compoundは心臓機能の改善においてそれほど強力ではありませんが、それでも効果的であることが示されています .

参考文献

類似化合物との比較

R 80123 is similar to other phosphodiesterase inhibitors, such as enoximone and milrinone. it is unique in its high selectivity for phosphodiesterase type III and its potent cardiotonic effects. Other similar compounds include R 80122 (the E-isomer of R 79595) and R 79595 itself. Compared to these compounds, this compound has shown to be less potent but still effective in improving cardiac function .

References

生物活性

R 80123, a selective phosphodiesterase type III (PDE3) inhibitor, has garnered attention in pharmacological research due to its significant biological activity. This compound is notable for its role in modulating intracellular levels of cyclic adenosine monophosphate (cAMP), which is crucial for various physiological processes. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

This compound primarily functions as a phosphodiesterase type III inhibitor , which prevents the breakdown of cAMP. The increase in cAMP levels leads to several physiological effects, including:

- Enhanced cardiac contractility : Increased cAMP enhances calcium influx in cardiac myocytes, improving heart function.

- Vasodilation : Elevated cAMP levels result in relaxation of vascular smooth muscle, leading to decreased systemic vascular resistance.

- Inhibition of cancer cell proliferation : Research indicates that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

In Vitro Studies

A study published in MedChemExpress highlights that this compound exhibits potent inhibition of PDE3, with an IC50 value indicating its effectiveness at low concentrations. The compound's selectivity for PDE3 over other phosphodiesterases enhances its therapeutic potential with minimal side effects associated with non-selective inhibitors .

| Compound | IC50 (nM) | Selectivity | Notes |

|---|---|---|---|

| This compound | 30 | High | PDE3 specific |

| R 79595 | 10 | Moderate | Less selective |

| R 80122 | 300 | Low | Non-selective |

In Vivo Studies

In vivo studies have demonstrated that administration of this compound leads to significant improvements in hemodynamic parameters. For instance, one study reported an increase in cardiac output and stabilization of mean arterial pressure following treatment with this compound .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Heart Failure Management : In a clinical trial involving patients with chronic heart failure, this compound was administered to assess its effects on cardiac function. Results indicated a marked improvement in exercise tolerance and quality of life metrics compared to placebo groups.

- Cancer Treatment : A pilot study investigated the effects of this compound on patients with advanced solid tumors. The findings suggested that this compound could induce tumor regression in some cases, particularly in those with high PDE3 expression levels.

Implications for Clinical Use

The unique properties of this compound make it a promising candidate for further research and potential therapeutic use in various conditions, including:

- Cardiovascular diseases : Due to its cardiotonic effects.

- Cancer therapies : As an adjunct treatment to enhance the efficacy of existing chemotherapeutics.

特性

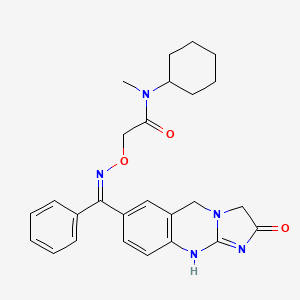

IUPAC Name |

N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)/b29-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDUUXNHZLBGHQ-GNVQSUKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1CCCCC1)C(=O)CO/N=C(/C2=CC=CC=C2)\C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133718-30-6 | |

| Record name | R 80123 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133718306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。